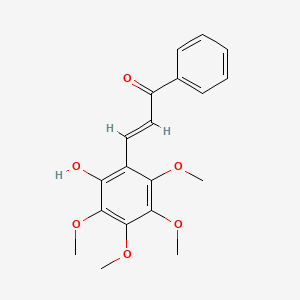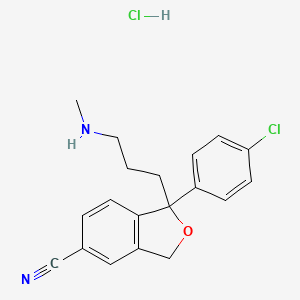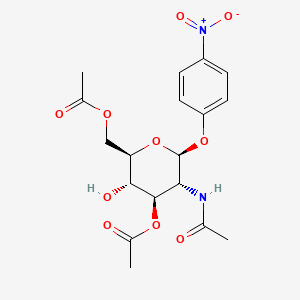
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .
Synthesis Analysis
The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-3-thio-β- d -glucopyranoside has been reported . Another synthesis method involves the preparation of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C14H18N2O8 . The compound is functionally related to a 4-nitrophenol .
Chemical Reactions Analysis
4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a profoundly intricate compound that finds extensive utility within the biomedical sector . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .
Physical And Chemical Properties Analysis
The molecular weight of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is 342.30 g/mol .
Applications De Recherche Scientifique
Enzyme Activity Assays
This compound is commonly used as a substrate in enzyme activity assays, particularly for measuring the activity of N-acetyl-β-D-glucosaminidase . This enzyme plays a critical role in the degradation of glycoproteins and glycolipids, and its activity is significant in diagnosing lysosomal storage disorders such as Sanfilippo syndrome B.
Glycoprotein Structural Studies
The synthesis of derivatives like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside is crucial for structural studies of glycoproteins . These studies can reveal the complex sugar-containing molecules in glycoproteins, aiding in understanding their function and interaction in biological systems.
Microbial Endoglycosidase Research
Researchers utilize this compound to study various endoglycosidases present in microorganisms . These studies are essential for understanding the specificity of these enzymes and their role in microbial metabolism and pathogenicity.
Development of Enzyme Substrates
The chemical synthesis routes for oligosaccharides like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside are developed to create suitable substrates for enzyme specificity studies . These synthetic routes are vital for producing substrates that are otherwise difficult to obtain from biological sources.
Colorimetric Assays
Due to its ability to release a colored product upon enzymatic action, this compound is used in rapid colorimetric assays . Such assays are beneficial for quick screening and diagnostic purposes in clinical settings.
Fluorogenic Substrate for Assays
In addition to colorimetric assays, this compound serves as a fluorogenic substrate for ultrasensitive assays of N-acetyl-β-D-glucosaminidase . These assays are used to detect minute enzyme activities, which is crucial in early disease diagnosis.
Mécanisme D'action
Target of Action
It is commonly used in the biomedical industry for research purposes .
Mode of Action
It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .
Result of Action
It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .
Action Environment
It is recommended to store the compound at -20° c for optimal stability .
Orientations Futures
The versatile nature of 4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside has catapulted it to the forefront of drug development and research endeavors . Its potential applications in the biomedical sector and as a substrate in enzymatic assays make it a promising compound for future research.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHIIFBVHGQNAI-DUQPFJRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


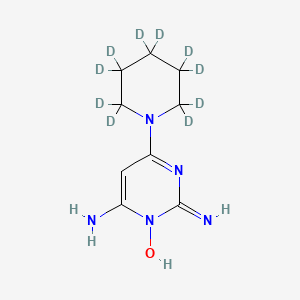
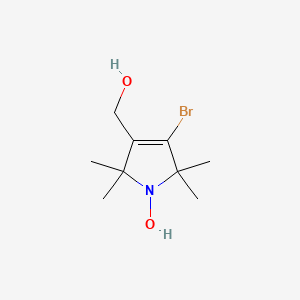
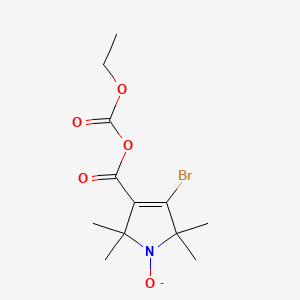
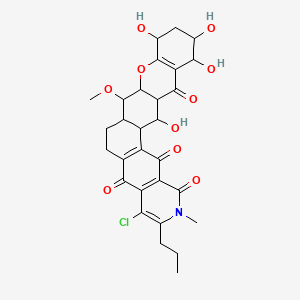
![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
